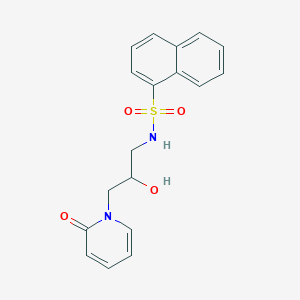

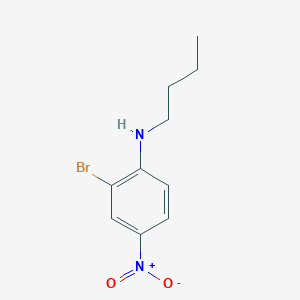

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Chemical Synthesis and Coupling Reagents

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide is part of a family of sulfonate esters utilized in peptide coupling reactions, showing enhanced efficiency and safety over traditional reagents. Its derivatives, such as 2-oxopyridin-1(2H)-yl naphthalene-2-sulfonate, serve as novel coupling reagents, improving yield and optical purity in peptide synthesis, highlighting its potential in the development of safer and more efficient synthetic methodologies in pharmaceutical research (Khattab, 2010).

Diagnostic Imaging

This compound's structural relatives have been investigated as radiolabeled agents for positron emission tomography (PET) imaging, specifically targeting human CCR8. Carbon-11 labeled derivatives have shown promise in PET imaging, offering a new avenue for non-invasive diagnostic imaging techniques, potentially improving the detection and monitoring of diseases (Wang et al., 2008).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base has been identified as a fluorescence turn-on probe for Al3+ ions in aqueous systems, showing significant fluorescence enhancement. This discovery opens up potential applications in environmental monitoring and intracellular imaging, demonstrating the compound's versatility beyond pharmaceuticals into materials science and bioimaging (Mondal et al., 2015).

Molecular Complexes and Solubility Enhancement

Research into molecular complexes based on sulfonate–pyridinium interactions has shown that the introduction of organic sulfonic acids can lead to structural modulations in crystals. These modifications not only reveal insights into crystal packing and interactions but also significantly enhance the solubility of the organic sulfonates involved, suggesting applications in drug formulation and delivery systems (Ahmad et al., 2020).

Environmental Applications

The compound and its derivatives have been applied in environmental contexts, such as the electro-Fenton oxidation process for dye removal from water, utilizing natural pyrite as a catalyst. This showcases its potential role in wastewater treatment technologies, offering a green and efficient method for removing hazardous substances (Labiadh et al., 2015).

Propriétés

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-15(13-20-11-4-3-10-18(20)22)12-19-25(23,24)17-9-5-7-14-6-1-2-8-16(14)17/h1-11,15,19,21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOKZAWVFVIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(CN3C=CC=CC3=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2802158.png)

![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)

![1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2802174.png)

![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)